molecular formula C23H44O4 B14299443 Didecan-4-yl propanedioate CAS No. 112518-34-0

Didecan-4-yl propanedioate

Cat. No.: B14299443
CAS No.: 112518-34-0
M. Wt: 384.6 g/mol
InChI Key: YVWSZVFNWLQIMH-UHFFFAOYSA-N
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Description

Didecan-4-yl propanedioate is a diester derived from propanedioic acid (malonic acid), where both carboxylic acid groups are esterified with decan-4-yl alcohol. The structure consists of a central propanedioate core bonded to two branched alkyl chains (10 carbons each, with the ester linkage at the 4th carbon). This configuration imparts high hydrophobicity and stability, making it suitable for applications such as plasticizers, lubricants, or intermediates in organic synthesis . Its long alkyl chains contribute to low water solubility and increased compatibility with non-polar matrices, distinguishing it from shorter-chain or polar analogs.

Properties

CAS No.

112518-34-0

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

didecan-4-yl propanedioate

InChI

InChI=1S/C23H44O4/c1-5-9-11-13-17-20(15-7-3)26-22(24)19-23(25)27-21(16-8-4)18-14-12-10-6-2/h20-21H,5-19H2,1-4H3

InChI Key

YVWSZVFNWLQIMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)OC(=O)CC(=O)OC(CCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecan-4-yl propanedioate typically involves esterification reactions. One common method is the reaction between propanedioic acid and didecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didecan-4-yl propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Didecan-4-yl propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of didecan-4-yl propanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Bis(2-methoxyethyl) propanedioate (C₃H₄O₄(COOCH₂CH₂OCH₃)₂): Features methoxyethyl ester groups, introducing polarity via ether linkages.

Propyl 4-hydroxybenzoate (Propylparaben) (C₇H₅O₃COOCH₂CH₂CH₃): A monoester with a phenolic ring, used as a preservative.

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide : An amide derivative with a piperidine ring, highlighting contrasts in hydrolysis stability.

Structural Differences :
  • Didecan-4-yl propanedioate ’s long, branched alkyl chains enhance steric hindrance and reduce reactivity compared to shorter or polar esters like bis(2-methoxyethyl) propanedioate .
  • Unlike propylparaben (a monoester with antimicrobial activity), this compound’s diester structure lacks phenolic groups, eliminating estrogenic effects associated with parabens .
  • Compared to amides (e.g., N-(1-acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide), esters like this compound are more prone to hydrolysis but offer greater versatility in transesterification reactions .

Physicochemical Properties

Property This compound Bis(2-methoxyethyl) Propanedioate Propylparaben
Molecular Weight ~400–420 g/mol* ~250–270 g/mol* 180.2 g/mol
Water Solubility Insoluble Partially soluble (polar groups) Slightly soluble (0.04 g/L)
Boiling Point >300°C* ~200–220°C* 295°C
Reactivity Slow hydrolysis (steric hindrance) Moderate hydrolysis (polar groups) Stable in acidic conditions
Primary Applications Plasticizers, lubricants Solvents, polymer synthesis Preservatives

*Estimated based on structural analogs .

Reactivity and Functional Performance

  • Hydrolysis : this compound undergoes slower hydrolysis than bis(2-methoxyethyl) propanedioate due to steric shielding of the ester groups by long alkyl chains. Methoxyethyl esters, being more polar, react faster under acidic or alkaline conditions .
  • Thermal Stability : The high molecular weight and branching of this compound improve thermal stability (>300°C), making it preferable for high-temperature applications compared to lower-molecular-weight analogs .

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